Product packaging for Ethyl 2-(aminomethyl)benzoate(Cat. No.:CAS No. 771574-07-3)

Ethyl 2-(aminomethyl)benzoate

Cat. No.: B3181317
CAS No.: 771574-07-3
M. Wt: 179.22 g/mol
InChI Key: UBMPDLRSKDVIOD-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)benzoate (CAS 771574-07-3) is a key chemical building block with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . Its strategic value in scientific research stems from its structure, which features a benzene ring ortho-substituted with both a nucleophilic aminomethyl group (-CH₂NH₂) and an electrophilic ethyl ester group (-COOCH₂CH₃) . This arrangement makes it a versatile and valuable intermediate for constructing a wide array of complex molecules. The primary application of this compound is as a precursor in organic synthesis and medicinal chemistry. It is a crucial scaffold for synthesizing various pharmacologically relevant heterocyclic compounds, such as benzimidazole derivatives . The compound's two reactive functional groups allow for diverse chemical transformations. The primary amine of the aminomethyl group is readily available for reactions like acylation to form amides and alkylation to form secondary or tertiary amines. Concurrently, the ethyl ester can undergo hydrolysis to the carboxylic acid, transesterification, or reduction to an alcohol . The proximity of these functional groups also enables intramolecular cyclization reactions, leading to the formation of lactams and other cyclic structures . In research, this compound is employed in the preparation of novel bioactive molecules and is used in combinatorial chemistry to generate diverse molecular libraries for high-throughput screening. Its core structure has also been explored in prodrug design strategies, where it can be used to modulate the physicochemical properties of drug candidates, potentially enhancing their cell permeability and stability . Researchers value this compound for its role in probing enzyme inhibition and protein interactions. This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B3181317 Ethyl 2-(aminomethyl)benzoate CAS No. 771574-07-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(aminomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMPDLRSKDVIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 2 Aminomethyl Benzoate

Catalytic Approaches to the Synthesis of Ethyl 2-(aminomethyl)benzoate

Catalysis is central to modern organic synthesis, offering pathways that are more efficient, selective, and environmentally benign than stoichiometric reactions. The synthesis of this compound can benefit significantly from transition-metal, organocatalytic, and biocatalytic strategies.

Transition metals are powerful catalysts for forming carbon-nitrogen and carbon-oxygen bonds, which are key to constructing this compound. A primary strategy involves the reduction of a precursor molecule. For instance, the catalytic hydrogenation of ethyl 2-cyanobenzoate or ethyl 2-(azidomethyl)benzoate using catalysts like palladium on carbon (Pd/C) or Raney nickel is a viable route. orgsyn.org

Another prominent method involves the reduction of a nitro group. A precursor such as ethyl 2-(nitromethyl)benzoate can be reduced to the target amine under mild conditions using hydrogen gas and a palladium catalyst (H2/Pd/C). mdpi.com This method is often clean and high-yielding.

Furthermore, hydroamination, the direct addition of an amine to an unactivated alkene, represents an atom-economical approach. acs.org While not a direct route to the target molecule from simple precursors, related transition-metal catalyzed amination reactions on a functionalized benzene (B151609) ring are a cornerstone of modern synthesis. acs.org Iron-catalyzed cyclization reactions have also been noted in the synthesis of related heterocyclic compounds, indicating the versatility of transition metals. mdpi.com

Table 1: Comparison of Potential Transition Metal-Catalyzed Reactions for Synthesis

Reaction Type Catalyst Example Precursor Molecule Key Advantages
Nitro Group Reduction H2/Pd/C Ethyl 2-(nitromethyl)benzoate Mild conditions, high yield, clean reaction
Nitrile Hydrogenation Raney Nickel Ethyl 2-cyanobenzoate Utilizes readily available starting materials
Azide Reduction H2/Pd/C Ethyl 2-(azidomethyl)benzoate High selectivity, clean conversion to amine

Organocatalytic and Biocatalytic Syntheses

Organocatalysis, which uses small organic molecules to accelerate reactions, offers metal-free alternatives. For the synthesis of chiral amines, asymmetric reduction of imines catalyzed by chiral phosphoric acids or other organocatalysts is a well-established method. organic-chemistry.org A potential organocatalytic route to this compound could involve the asymmetric reduction of an imine formed from ethyl 2-formylbenzoate (B1231588), using a hydride donor like a Hantzsch ester. organic-chemistry.org

Biocatalysis leverages enzymes for chemical transformations, offering unparalleled selectivity under mild conditions. Imine reductases (IREDs), for example, can catalyze the asymmetric reduction of imines to chiral amines with high enantioselectivity. researchgate.net Lipases are another class of enzymes that can be employed for the esterification step. nih.gov A chemoenzymatic strategy could involve the lipase-catalyzed esterification of 2-(aminomethyl)benzoic acid. This approach can be highly selective for the carboxylic acid, leaving the amine group untouched, and proceeds under environmentally friendly conditions. nih.gov

Chemo- and Regioselective Synthesis of this compound

The presence of two reactive functional groups in the target molecule necessitates careful control of chemo- and regioselectivity to avoid unwanted side reactions, such as polymerization or the formation of amides.

Selective esterification of 2-(aminomethyl)benzoic acid is a primary challenge. Standard acid-catalyzed esterification (Fischer esterification) is a feasible method. youtube.com Under acidic conditions, the amine group is protonated to form an ammonium (B1175870) salt, which is unreactive as a nucleophile. This allows the carboxylic acid to be selectively esterified with ethanol (B145695).

Alternatively, starting with a precursor where the amine is protected, such as N-Boc-2-(aminomethyl)benzoic acid, allows for straightforward esterification. The protecting group can then be removed under specific conditions to yield the final product. Another approach is to use reagents that are specific for esterification. For example, using thionyl chloride in ethanol can convert a carboxylic acid to an ester; the hydrogen chloride generated in situ protonates the amine, effectively protecting it. google.com

Reductive amination is a powerful and direct method for synthesizing amines. organic-chemistry.orglibretexts.orglibretexts.org This strategy can be applied to synthesize this compound by reacting ethyl 2-formylbenzoate with ammonia (B1221849) to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. libretexts.orglibretexts.org

A variety of reducing agents can be used for this transformation. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are mild and selective reagents commonly used for this purpose. organic-chemistry.orglibretexts.org Catalytic hydrogenation over a metal catalyst like palladium or nickel can also be employed to reduce the imine. organic-chemistry.org

Table 2: Reagents for Reductive Amination of Ethyl 2-formylbenzoate

Reducing Agent Typical Conditions Advantages
Sodium Cyanoborohydride (NaBH3CN) Methanol, pH control Mild, tolerant of many functional groups
Sodium Triacetoxyborohydride (NaBH(OAc)3) Dichloroethane, Acetic Acid Effective for a wide range of substrates, non-toxic byproducts
Catalytic Hydrogenation (H2/Catalyst) H2 gas, Pd/C or Raney Ni Clean, high yield, atom economical
Borane-Ammonia Complex Anhydrous THF Metal-free, efficient for primary amines

Green Chemistry Principles in the Production of this compound

The production of any chemical should ideally adhere to the principles of green chemistry to minimize environmental impact. epa.govuniroma1.it The synthesis of this compound can be designed or optimized to be more sustainable.

Key principles applicable to its synthesis include:

Waste Prevention: Designing synthetic routes that produce minimal byproducts. Catalytic routes like reductive amination are superior to stoichiometric methods in this regard. jetir.org

Atom Economy: Maximizing the incorporation of all materials from the starting materials into the final product. greenchemistry-toolkit.org Direct addition reactions, such as a hypothetical hydroaminomethylation, would have 100% atom economy.

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste. epa.gov Using enzymes (biocatalysis) or transition metal catalysts is a prime example.

Safer Solvents and Auxiliaries: Choosing solvents that are less toxic and can be recycled. Replacing chlorinated solvents with greener alternatives like ethanol or water, where possible, is beneficial. uniroma1.itjetir.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic reactions often excel in this area. greenchemistry-toolkit.org

Solvent-Free and Aqueous Medium Syntheses

Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. In contrast, solvent-free and aqueous-based syntheses represent more environmentally benign alternatives.

Solvent-Free Synthesis:

Solvent-free reactions, or solid-state reactions, are conducted in the absence of a solvent. This approach can lead to higher reaction rates, improved selectivity, and easier product isolation. One potential solvent-free approach to synthesizing derivatives of benzoates involves the condensation of the constituent acid and amine in the presence of a solid catalyst. For instance, a one-pot, three-component condensation of anthranilic acid, an amine, and an orthoester at room temperature under solvent-free conditions has been shown to be an efficient method for synthesizing quinazolinone derivatives researchgate.net. While not a direct synthesis of this compound, this demonstrates the feasibility of forming related structures without a solvent.

Another approach could involve microwave-assisted organic synthesis (MAOS), which often allows for solvent-free conditions. Microwave irradiation can accelerate reaction times from hours to minutes, offering a significant advantage in terms of energy efficiency mdpi.com. The synthesis of N-phenyl piperazinyl-1,3,4-oxadiazole derivatives via a one-pot microwave-assisted method highlights the potential for higher yields and selectivity in a solvent-free environment mdpi.com.

Aqueous Medium Synthesis:

Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. The use of aqueous media in organic synthesis is a key aspect of green chemistry. Reactions mediated by metals like indium can be effectively carried out in aqueous solutions. For example, the indium/ammonium chloride-mediated selective reduction of aromatic nitro compounds to aromatic amines has been successfully performed in an ethanol-water mixture orgsyn.org. This suggests a potential "green" route for the reduction step in a multi-step synthesis of this compound, starting from a nitro-substituted precursor.

MethodologyKey AdvantagesPotential Application for this compound Synthesis
Solvent-Free SynthesisReduced waste, faster reaction times, improved selectivity, easier purification.Direct condensation of a suitable benzoic acid derivative with an aminomethylating agent using a solid catalyst or microwave irradiation.
Aqueous Medium SynthesisUse of a non-toxic and non-flammable solvent, potential for unique reactivity and selectivity.Reduction of a nitro-substituted precursor to the corresponding amine using an aqueous-compatible reducing agent.

Atom Economy and Reaction Efficiency Considerations

Beyond the choice of solvent, the efficiency of a chemical reaction is a critical component of green chemistry. Two key metrics for evaluating this are atom economy and reaction efficiency.

Atom Economy:

Developed by Barry Trost, atom economy is a measure of how efficiently the atoms of the reactants are incorporated into the desired product rsc.org. It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy indicates a more efficient reaction with less waste generated in the form of byproducts. Addition and rearrangement reactions, for example, have a theoretical atom economy of 100% as all reactant atoms are incorporated into the final product scranton.edu. In contrast, substitution and elimination reactions generate byproducts, leading to a lower atom economy scranton.edu.

For a hypothetical traditional synthesis of this compound starting from Ethyl 2-(bromomethyl)benzoate and ammonia, the atom economy can be calculated.

Reaction: C₁₀H₁₁BrO₂ + NH₃ → C₁₀H₁₃NO₂ + HBr

CompoundMolecular Weight (g/mol)
Ethyl 2-(bromomethyl)benzoate243.09
Ammonia (NH₃)17.03
Total Reactant Mass260.12
This compound179.22
Hydrogen Bromide (HBr)80.91

Atom Economy Calculation:

(179.22 g/mol / 260.12 g/mol ) x 100 = 68.9%

This calculation demonstrates that even with a 100% yield, a significant portion of the reactant mass is converted into a byproduct (in this case, hydrogen bromide). Advanced synthetic methods that proceed via different mechanisms, such as an addition reaction, could theoretically achieve a higher atom economy.

Reaction Efficiency:

While atom economy provides a theoretical measure of efficiency, the actual experimental yield is also crucial. Reaction efficiency combines the concepts of atom economy and percentage yield. Even a reaction with a high atom economy can be inefficient if the yield is low.

Factors influencing reaction efficiency include:

Reaction Conditions: Temperature, pressure, and reaction time can all impact the yield and formation of side products.

Catalysts: The use of efficient catalysts can improve reaction rates and selectivity, leading to higher yields.

The following table presents a comparative analysis of a hypothetical traditional synthesis with potential advanced methodologies in terms of atom economy and reaction efficiency considerations.

ParameterTraditional Synthesis (e.g., from Ethyl 2-(bromomethyl)benzoate)Solvent-Free/Aqueous Synthesis
Theoretical Atom Economy~68.9%Potentially higher, depending on the specific reaction pathway.
Solvent UsageHigh (often volatile organic solvents)None or water
Energy ConsumptionCan be high due to prolonged heating or coolingPotentially lower, especially with microwave-assisted methods.
Waste GenerationSignificant, including solvent and byproducts.Minimized
Potential for High YieldVariable, dependent on specific conditions.Often high due to improved selectivity and reaction rates.

By focusing on methodologies that are inherently more atom-economical and by optimizing reaction conditions to maximize yields, the synthesis of this compound can be made significantly more efficient and environmentally sustainable.

Chemical Reactivity and Mechanistic Studies of Ethyl 2 Aminomethyl Benzoate

Nucleophilic and Electrophilic Reactivity of Ethyl 2-(aminomethyl)benzoate Moieties

The reactivity of this compound is characterized by the interplay between its two primary functional groups: the primary amine and the ester.

The primary amine group (—NH₂) in this compound contains a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. chemguide.co.uk This allows it to react with a variety of electrophilic reagents.

Alkylation: The amine can react directly with alkyl halides in N-alkylation reactions. As the product of this reaction is a secondary amine, which is also nucleophilic, further alkylation can occur, potentially leading to a mixture of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orgmsu.edu

Acylation: In reactions with acyl chlorides or acid anhydrides, the primary amine undergoes acylation to form amides. For example, the reaction with ethanoyl chloride is typically vigorous, yielding an N-acylated product. chemguide.co.uk

Reaction with Carbonyls: The amine can react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism.

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base like pyridine (B92270) results in the formation of the corresponding sulfonamides. researchgate.net

The nucleophilicity of the amine is a key factor in these reactions. Generally, the nucleophilicity of amines follows the trend of secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia (B1221849). masterorganicchemistry.com However, the reactivity can be intentionally suppressed. For instance, the reversible reaction of primary amines with carbon dioxide to form alkyl-ammonium carbamates has been shown to reduce the amine's reactivity in nucleophilic substitution reactions. mdpi.com

The ester group (—COOCH₂CH₃) in this compound is an electrophilic center at the carbonyl carbon. It undergoes nucleophilic acyl substitution reactions, which are characteristic of esters. libretexts.orgorganic-chemistry.org

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid, 2-(aminomethyl)benzoic acid, under either acidic or basic conditions. Base-promoted hydrolysis, also known as saponification, is irreversible as the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt. libretexts.org

Transesterification: When treated with a different alcohol in the presence of an acid or base catalyst, this compound can undergo transesterification to form a different ester. This reaction is typically driven to completion by using a large excess of the new alcohol. libretexts.org

Aminolysis: The ester can react with ammonia or other primary or secondary amines to form amides. This reaction is generally slower than hydrolysis. libretexts.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a primary alcohol, yielding [2-(aminomethyl)phenyl]methanol. Milder reducing agents such as sodium borohydride (B1222165) are typically not strong enough to reduce esters. libretexts.org

Intramolecular Cyclization and Ring-Forming Reactions of this compound

The most significant aspect of the reactivity of this compound and related compounds is their propensity to undergo intramolecular cyclization. The ortho positioning of the nucleophilic amine and the electrophilic ester facilitates a rapid intramolecular nucleophilic aminolysis.

The intramolecular reaction between the amine and ester functionalities is a powerful method for synthesizing nitrogen-containing heterocycles. rsc.org The cyclization of esters of 2-(aminomethyl)benzoic acid is a well-studied example, leading to the formation of phthalimidine (a benzo-fused γ-lactam). nih.govacs.org This reaction is significantly faster than the corresponding intermolecular reactions, a phenomenon attributed to the excellent steric fit of the nucleophile and the electrophilic center. nih.gov

This cyclization is a key step in the synthesis of more complex heterocyclic systems. For example, this compound can serve as a building block for producing 1,4-benzodiazepine (B1214927) derivatives, which are important scaffolds in medicinal chemistry. researchgate.net

ReactantProductReaction TypeReference
Esters of 2-(aminomethyl)benzoic acidPhthalimidineIntramolecular Aminolysis nih.gov
This compound derivativeBenzo[e] nih.govacs.orgdiazepineCondensation/Cyclization researchgate.net

This table summarizes the formation of nitrogen-containing heterocycles from this compound and its derivatives.

The fundamental cyclization reaction of this compound provides a bicyclic lactam structure. This core can be further elaborated through annulation reactions (the formation of a new ring fused to an existing one) to create complex polycyclic architectures. nih.gov Synthetic strategies that begin with ortho-substituted anilines are crucial for building benzofused nitrogen heterocycles. nih.gov For instance, derivatives of this compound have been utilized in the synthesis of quinazolino nih.govacs.orgbenzodiazepine alkaloids, which are tetracyclic systems. researchgate.net These multi-step syntheses often involve an initial cyclization followed by further ring-forming reactions to construct the final polycyclic framework.

Elucidation of Reaction Mechanisms Involving this compound

The mechanism of the intramolecular aminolysis of 2-(aminomethyl)benzoate esters to form phthalimidine has been the subject of detailed kinetic studies. nih.gov The reaction is subject to both general base and general acid catalysis.

General Base Catalysis: In the cyclization of the neutral form of the ester, the reaction is catalyzed by general bases. The rate-limiting step is proposed to involve a proton transfer that occurs in concert with the departure of the alkoxy leaving group from the tetrahedral intermediate. The extent to which bond breaking and proton transfer are synchronized depends on the leaving group. nih.gov

Hydroxide (B78521) Ion Catalysis: At higher pH, the reaction is catalyzed by hydroxide ions. The second-order rate constants for this apparent OH⁻ catalysis are exceptionally high, being 10⁵ to 10⁷ times greater than those for the alkaline hydrolysis of corresponding simple benzoate (B1203000) esters. This dramatic rate enhancement is attributed to the favorable steric arrangement for the intramolecular attack. nih.gov

General Acid Catalysis: When the ester has a good leaving group (e.g., trifluoroethyl), the reaction of the neutral species is also subject to general acid catalysis. nih.gov

The mechanism can be summarized as follows:

Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon of the ester group, forming a zwitterionic tetrahedral intermediate.

Proton Transfer & Leaving Group Departure: In the base-catalyzed pathway, a base assists in removing a proton from the nitrogen, while the leaving group (alkoxide) departs. This step is often rate-determining. In the acid-catalyzed pathway, the carbonyl oxygen is first protonated to increase its electrophilicity.

The key factor distinguishing the intramolecular aminolysis of these esters from other intramolecular reactions or bimolecular reactions is the ideal steric fit between the nucleophile and the reaction center, which significantly lowers the activation energy for cyclization. nih.gov

CatalystProposed Rate-Limiting StepBronsted Coefficient (β)Reference
General BaseProton transfer concerted with leaving group departure0.7 (for trifluoroethyl ester) nih.gov
General BaseRate-determining proton transfer1.0 (for methyl ester) nih.gov
Hydroxide Ion-- nih.gov
General Acid-- nih.gov

This table presents key findings from mechanistic studies on the cyclization of 2-(aminomethyl)benzoate esters.

Kinetic Investigations and Rate-Determining Steps

Detailed kinetic studies specifically on this compound are not extensively documented in publicly available literature. However, significant insights can be drawn from studies on its close analog, mthis compound, which undergoes a similar intramolecular nucleophilic aminolysis to form phthalimidine. acs.org The rate of this cyclization is highly dependent on the pH of the solution, which dictates the protonation state of the aminomethyl group.

The reaction proceeds through a mechanism where the neutral amino group acts as the nucleophile. Therefore, the observed reaction rate is proportional to the concentration of the free base form of the amine. In acidic solutions, the amine is protonated to form the unreactive ammonium ion (-CH₂NH₃⁺), which significantly slows down the reaction. As the pH increases, the concentration of the more reactive free amine (-CH₂NH₂) increases, leading to a faster rate of cyclization.

The pH-rate profile for the cyclization of mthis compound shows a direct dependence on the hydroxide ion concentration at neutral and moderately basic pH. This indicates that the rate-determining step in this pH range is the attack of the neutral amino group on the ester carbonyl. The general mechanism involves a zwitterionic tetrahedral intermediate.

A simplified representation of the kinetic data for the analogous cyclization of mthis compound is presented below, illustrating the effect of pH on the observed rate constant.

Interactive Data Table: pH Dependence of the Rate of Cyclization for an Analogous Compound

pHRelative Rate Constant (k_obs)Predominant Amine Form
4.0Very Low-CH₂NH₃⁺ (unreactive)
6.0LowMostly -CH₂NH₃⁺
8.0ModerateIncreasing -CH₂NH₂
10.0HighMostly -CH₂NH₂
12.0Very High-CH₂NH₂ (reactive)

Studies on related ortho-substituted ethyl benzoates, such as ethyl 2-(aminosulfonyl)benzoate, also highlight the influence of pH and temperature on the rate of cyclization. nih.gov In this case, the reaction was also found to be acid-catalyzed and followed pseudo-first-order kinetics, with the rate increasing with both temperature and pH. nih.gov

Spectroscopic and Computational Mechanistic Probes

Spectroscopic methods are crucial for elucidating the mechanism of reactions involving this compound. Techniques such as ¹H NMR and ¹³C NMR spectroscopy would be instrumental in tracking the progress of the intramolecular cyclization. For instance, the disappearance of the characteristic ethyl ester signals (a quartet and a triplet for the -OCH₂CH₃ group) and the aminomethyl protons, with the concurrent appearance of new signals corresponding to the phthalimidine product, would provide clear evidence of the reaction progress.

Infrared (IR) spectroscopy could also be employed to monitor the reaction. The disappearance of the ester carbonyl stretch (typically around 1720-1740 cm⁻¹) and the N-H bending vibrations of the primary amine, and the appearance of the amide carbonyl stretch (around 1680 cm⁻¹) of the lactam product would be key indicators of the transformation.

Computational studies, while not extensively reported for this compound itself, offer a powerful tool for probing the reaction mechanism at a molecular level. Density Functional Theory (DFT) calculations could be used to model the transition state of the intramolecular cyclization. Such calculations can provide insights into the geometry of the transition state, the activation energy of the reaction, and the electronic changes that occur during the bond-forming and bond-breaking processes.

For example, computational studies on related molecules containing a benzoate moiety have been used to analyze molecular conformation and intermolecular interactions, which are key factors in reactivity. nih.gov A computational analysis of this compound would likely involve calculating the energy profile of the reaction pathway, starting from the reactant, through the tetrahedral intermediate, to the final cyclized product. This would help in identifying the rate-determining step and understanding the factors that influence the reaction rate.

Synthesis and Characterization of Derivatives and Analogues of Ethyl 2 Aminomethyl Benzoate

Structural Modifications of the Benzoate (B1203000) Moiety

The aromatic ring of Ethyl 2-(aminomethyl)benzoate is amenable to various structural modifications, primarily through electrophilic aromatic substitution. The nature and position of the existing substituents, the aminomethyl (-CH₂NH₂) and the ethyl carboxylate (-COOCH₂CH₃) groups, play a crucial role in determining the reactivity of the ring and the regioselectivity of these transformations.

In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the benzene (B151609) ring dictate the position of the incoming electrophile. This directing effect is a consequence of the electronic properties of the substituents, which can be either electron-donating (activating) or electron-withdrawing (deactivating).

The this compound molecule contains both an activating and a deactivating group. The aminomethyl group (-CH₂NH₂) is generally considered to be an activating group. Although the nitrogen atom is electronegative, the lone pair of electrons on the nitrogen can be delocalized into the benzene ring through resonance, increasing the electron density of the ring and making it more susceptible to electrophilic attack. This resonance effect is particularly pronounced at the ortho and para positions. Therefore, the aminomethyl group is an ortho, para-director.

Conversely, the ethyl carboxylate group (-COOCH₂CH₃) is a deactivating group. The carbonyl group (C=O) is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This group withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. Deactivating groups that withdraw electrons via resonance direct incoming electrophiles to the meta position.

The presence of both an activating ortho, para-director and a deactivating meta-director on the same ring in this compound leads to a complex interplay of directing effects. The ultimate regiochemical outcome of an electrophilic substitution reaction will depend on the relative strengths of these directing effects and the specific reaction conditions. In general, activating groups have a stronger directing effect than deactivating groups. Therefore, substitution is expected to occur primarily at the positions activated by the aminomethyl group, which are the positions ortho and para to it (positions 4 and 6). However, the steric hindrance from the adjacent ethyl ester group might disfavor substitution at the 3-position (ortho to the aminomethyl group).

Table 1: Predicted Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

SubstituentElectronic EffectActivating/DeactivatingDirecting EffectPredicted Major Products
-CH₂NH₂Electron-donating (by resonance)Activatingortho, paraSubstitution at C4 and C6
-COOCH₂CH₃Electron-withdrawing (by resonance and induction)DeactivatingmetaSubstitution at C3 and C5

Several classic electrophilic aromatic substitution reactions can be envisioned for the derivatization of the benzoate moiety of this compound, including nitration and halogenation.

Nitration: Aromatic nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). In the case of this compound, the reaction would likely yield a mixture of nitro-substituted products. Based on the directing effects discussed above, the primary products are expected to be ethyl 4-nitro-2-(aminomethyl)benzoate and ethyl 6-nitro-2-(aminomethyl)benzoate. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to prevent dinitration and other side reactions.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring can be achieved using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). Similar to nitration, halogenation is expected to occur at the positions activated by the aminomethyl group. Therefore, the anticipated major products would be the 4-halo and 6-halo derivatives of this compound.

It is important to note that the primary amine of the aminomethyl group can react with the acids used in these reactions. To avoid this, the amino group is often protected prior to carrying out the electrophilic aromatic substitution. A common protecting group for amines is the acetyl group, which can be introduced by reaction with acetic anhydride (B1165640) and later removed by hydrolysis.

Transformations at the Aminomethyl Side Chain

The primary amine of the aminomethyl side chain is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives, including amides, ureas, thioureas, and quaternary ammonium (B1175870) salts.

Amide Synthesis: The primary amine of this compound can readily react with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, to form amides. For example, the reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield Ethyl 2-((acetylamino)methyl)benzoate. This reaction is generally high-yielding and provides a straightforward method for introducing a wide variety of acyl groups.

Urea and Thiourea (B124793) Synthesis: Ureas and thioureas can be synthesized from the reaction of the primary amine with isocyanates and isothiocyanates, respectively. For instance, reacting this compound with phenyl isocyanate would produce Ethyl 2-(((phenylcarbamoyl)amino)methyl)benzoate. Similarly, reaction with phenyl isothiocyanate would yield the corresponding thiourea derivative, Ethyl 2-(((phenylcarbamothioyl)amino)methyl)benzoate. These reactions are typically efficient and proceed under mild conditions.

Table 2: Examples of Amide, Urea, and Thiourea Derivatives of this compound

Derivative TypeReagentProduct Name
AmideAcetyl chlorideEthyl 2-((acetylamino)methyl)benzoate
UreaPhenyl isocyanateEthyl 2-(((phenylcarbamoyl)amino)methyl)benzoate
ThioureaPhenyl isothiocyanateEthyl 2-(((phenylcarbamothioyl)amino)methyl)benzoate

The nitrogen atom of the aminomethyl group can be further alkylated to form quaternary ammonium salts. This is typically achieved through the Menschutkin reaction, which involves the treatment of the amine with an alkyl halide. For example, exhaustive methylation of this compound with an excess of methyl iodide would first yield the secondary and tertiary amines, and finally the quaternary ammonium salt, Ethyl 2-(((trimethylammonio)methyl)benzoate iodide. The formation of quaternary ammonium salts introduces a permanent positive charge into the molecule, which can significantly alter its physical and biological properties.

Synthesis of Chiral Derivatives and Enantioselective Transformations

While this compound itself is not chiral, it can be used as a scaffold for the synthesis of chiral derivatives. This can be achieved through several strategies, including the use of chiral reagents or catalysts.

One approach involves the reaction of the aminomethyl group with a chiral carboxylic acid to form a diastereomeric mixture of amides. These diastereomers can then be separated by techniques such as chromatography or crystallization. Subsequent cleavage of the amide bond would yield the enantiomerically enriched amine.

Alternatively, enantioselective transformations can be employed to introduce chirality into the molecule. For example, an asymmetric reduction of a precursor ketone could establish a chiral center. Another possibility is the use of chiral catalysts in reactions involving the aminomethyl group, which could lead to the formation of one enantiomer in excess. The development of such enantioselective transformations is an active area of research in organic synthesis.

Computational Chemistry and Theoretical Investigations on Ethyl 2 Aminomethyl Benzoate

Electronic Structure and Bonding Analysis: A Theoretical Void

A thorough analysis of the electronic structure and bonding is fundamental to understanding a molecule's properties. However, specific computational studies on Ethyl 2-(aminomethyl)benzoate are absent from the scientific literature.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor. Without specific computational calculations for this compound, a quantitative analysis of its HOMO-LUMO gap and the spatial distribution of these orbitals cannot be provided.

Charge Distribution and Electrostatic Potential Mapping

Electrostatic potential (ESP) maps are crucial for understanding intermolecular interactions, as they reveal the charge distribution and identify electrophilic and nucleophilic sites within a molecule. The generation of an ESP map for this compound would require quantum mechanical calculations that have not been reported in the available literature. Such a map would visualize the regions of positive and negative electrostatic potential, offering predictions about how the molecule might interact with other chemical species.

Conformational Analysis and Molecular Dynamics Simulations: Uncharted Territory

The three-dimensional structure and dynamic behavior of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations are standard computational techniques used to explore these aspects.

Preferred Conformations and Energy Minima

The flexibility of the aminomethyl and ethyl ester groups suggests that this compound can adopt multiple conformations. Identifying the most stable, low-energy conformations (energy minima) would require systematic conformational searches and geometry optimizations using computational methods. This information is essential for understanding its receptor binding and chemical reactivity, yet such studies have not been published.

Solvent Effects on Conformational Equilibria

The surrounding solvent can significantly influence the conformational preferences of a molecule. Computational studies incorporating solvent models are necessary to predict how the conformational equilibrium of this compound might shift in different environments (e.g., polar vs. non-polar solvents). This area of investigation remains unexplored for this compound.

Computational Modeling of Reactivity and Selectivity: An Open Question

Computational models can predict the likely sites of reaction and the selectivity of chemical transformations. For this compound, this could involve modeling its behavior in various reactions, such as nucleophilic or electrophilic attacks. The absence of such computational studies means that predictions regarding its reactivity and selectivity remain purely speculative and are not substantiated by theoretical calculations.

Transition State Characterization and Activation Barriers

No literature is available that computationally characterizes the transition states or calculates the activation barriers for reactions involving this compound.

Prediction of Regio- and Stereoselectivity

There are no published theoretical investigations that predict the regio- or stereoselectivity of chemical transformations of this compound.

Advanced Spectroscopic and Analytical Methodologies in Research on Ethyl 2 Aminomethyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity of Ethyl 2-(aminomethyl)benzoate. One-dimensional ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of each proton and carbon atom, respectively. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (-CH₂-NH₂), the primary amine protons (-NH₂), and the ethyl ester group protons (-O-CH₂-CH₃). Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule.

To confirm the structural assignment and resolve any ambiguities from 1D spectra, a series of two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, providing a detailed map of the molecular framework.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between adjacent aromatic protons, between the methylene (-CH₂-) and amine (-NH₂) protons of the aminomethyl group, and between the methylene and methyl protons of the ethyl ester group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is instrumental in assigning the carbon signals based on their attached, and usually pre-assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular fragments. Key HMBC correlations for this compound would include the correlation from the benzylic methylene protons to the aromatic quaternary carbon and the ester carbonyl carbon, as well as from the ethyl group protons to the ester carbonyl carbon.

Table 1: Predicted 2D NMR Correlations for this compound

Proton (¹H) SignalExpected COSY Correlations (¹H)Expected HSQC Correlation (¹³C)Expected HMBC Correlations (¹³C)
Aromatic Protons (4H)Adjacent Aromatic ProtonsAromatic CH CarbonsQuaternary Aromatic Carbons, Carbonyl Carbon
Benzylic -CH₂- (2H)-NH₂Benzylic -CH₂- CarbonQuaternary Aromatic Carbon, Aromatic CH Carbon, Carbonyl Carbon
Amine -NH₂ (2H)-CH₂- (Benzylic)N/ABenzylic -CH₂- Carbon
Ester -O-CH₂- (2H)-CH₃ (Ester)Ester -O-CH₂- CarbonCarbonyl Carbon, -CH₃ (Ester)
Ester -CH₃ (3H)-O-CH₂- (Ester)Ester -CH₃ Carbon-O-CH₂- (Ester), Carbonyl Carbon

Dynamic NMR (DNMR) is a powerful technique used to study the rates of intramolecular processes that cause conformational changes, such as bond rotations. copernicus.org For this compound, DNMR could be used to investigate the rotational barrier around the C(aromatic)-C(H₂) bond and the C(aromatic)-C(carbonyl) bond. mdpi.com By acquiring spectra at variable temperatures, it is possible to observe changes in the NMR line shapes, such as broadening or coalescence of signals, which correspond to the molecule transitioning between different conformational states. unibas.it From the coalescence temperature and the frequency difference between the exchanging signals, the energy barrier (ΔG‡) for the conformational interchange can be calculated using the Eyring equation. This provides valuable thermodynamic data on the molecule's flexibility in solution. mdpi.com

Mass Spectrometry (MS) for Reaction Monitoring and Product Characterization

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and gain structural information through fragmentation analysis.

ESI and MALDI are "soft" ionization techniques that allow for the analysis of intact molecules with minimal fragmentation. creative-proteomics.com

Electrospray Ionization (ESI-MS): ESI is particularly well-suited for polar molecules and is commonly coupled with liquid chromatography (LC) for the analysis of complex mixtures. rsc.org In the positive ion mode, this compound would be expected to readily form the protonated molecule, [M+H]⁺, at m/z 180.2. This allows for precise molecular weight determination and can be used to monitor the progress of a reaction by observing the disappearance of reactants and the appearance of the product ion.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is often used for larger, less soluble, or solid-phase molecules. nih.gov While less common for a small molecule like this compound, it can be a valuable tool, especially in high-throughput screening applications. mdpi.com The molecule would be co-crystallized with a matrix, and upon irradiation with a laser, would be desorbed and ionized, typically forming the [M+H]⁺ ion.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). The resulting product ion spectrum provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov The fragmentation patterns are governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions. nih.gov

For the [M+H]⁺ ion of this compound (m/z 180.2), characteristic fragmentation pathways could include:

Loss of ethanol (B145695) (C₂H₅OH): A common fragmentation for ethyl esters, leading to a fragment ion at m/z 134.1.

Loss of the ethoxy radical (•OC₂H₅): Resulting in an acylium ion at m/z 134.1.

Cleavage of the C-C bond between the benzene (B151609) ring and the aminomethyl group: This could lead to the formation of a tropylium-like ion or other characteristic aromatic fragments.

Loss of ammonia (B1221849) (NH₃): From the aminomethyl group, potentially after rearrangement.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which in turn enables the calculation of the elemental formula. Analysis of the isotopic abundance pattern, particularly the ratio of the M+1 to M peaks, can further confirm the number of carbon atoms in the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

AnalysisExpected ResultInformation Gained
Molecular FormulaC₁₀H₁₃NO₂Basic Composition
Monoisotopic Mass179.0946 uExact Mass
ESI-MS (Positive Mode)[M+H]⁺ at m/z 180.1024Molecular Weight Confirmation
Key MS/MS Fragments of [M+H]⁺m/z 134.0551Loss of Ethanol (C₂H₅OH)
m/z 106.0657Loss of Ethyl Formate (HCOOC₂H₅)
m/z 91.0548Tropylium Ion (C₇H₇⁺)

Vibrational Spectroscopy (IR, Raman) and X-ray Crystallography for Molecular Structure Analysis

Vibrational spectroscopy and X-ray crystallography provide complementary information regarding the molecule's functional groups, bonding, and solid-state structure.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. researchgate.net Specific functional groups absorb infrared radiation or scatter light (Raman) at characteristic frequencies. researchgate.net For this compound, key vibrational bands would include:

N-H stretching: Two bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

C-H stretching: Aromatic and aliphatic C-H stretches typically appear between 2850-3100 cm⁻¹.

C=O stretching: A strong, sharp band for the ester carbonyl group, expected around 1700-1720 cm⁻¹. mdpi.com

C-O stretching: Bands for the ester C-O bonds in the 1100-1300 cm⁻¹ region.

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

N-H bending: A band around 1590-1650 cm⁻¹.

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It requires the growth of a suitable single crystal. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density and thus the precise positions of each atom. researchgate.net A successful crystallographic analysis of this compound would provide highly accurate data on bond lengths, bond angles, and torsion angles. researchgate.net This information reveals the molecule's preferred conformation in the crystal lattice and details of intermolecular interactions, such as hydrogen bonding involving the amine group and the ester carbonyl oxygen, which dictate the crystal packing. sunway.edu.my

Table 3: Key Vibrational Frequencies and Expected X-ray Crystallography Parameters

TechniqueParameterExpected Observation / Value
Vibrational Spectroscopy (IR/Raman)N-H Stretch (Amine)~3300-3500 cm⁻¹ (two bands)
C=O Stretch (Ester)~1700-1720 cm⁻¹
C-O Stretch (Ester)~1100-1300 cm⁻¹
Aromatic C=C Stretch~1450-1600 cm⁻¹
N-H Bend (Amine)~1590-1650 cm⁻¹
X-ray Crystallography (Hypothetical)Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Key Bond Length (C=O)~1.21 Å
Intermolecular InteractionsN-H···O Hydrogen Bonding

Correlation of Vibrational Frequencies with Functional Groups

Functional Groups and Expected Vibrational Regions:

Amino Group (-NH₂): The primary amine in the aminomethyl group is expected to exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to asymmetric and symmetric stretching modes. N-H bending (scissoring) vibrations are anticipated around 1590-1650 cm⁻¹.

Ester Group (-COOCH₂CH₃): The carbonyl (C=O) stretching vibration of the ethyl ester is a strong and characteristic absorption, typically found in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1000-1300 cm⁻¹ region, with the C-O-C asymmetric stretch being particularly prominent.

Alkyl Groups (-CH₂- and -CH₃): The methylene (-CH₂-) and methyl (-CH₃) groups of the ethyl and aminomethyl substituents will display C-H stretching vibrations in the 2850-3000 cm⁻¹ range. C-H bending vibrations for these groups are expected in the 1350-1480 cm⁻¹ region.

Benzene Ring (ortho-disubstituted): The aromatic C-H stretching vibrations occur above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations, which for an ortho-disubstituted ring, are expected in the range of 735-770 cm⁻¹.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide theoretical vibrational frequencies that, when scaled, often show good agreement with experimental data. Such theoretical studies would be invaluable for a precise assignment of the vibrational modes of this compound.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amino (-NH₂)N-H Stretch (asymmetric)3400 - 3500
N-H Stretch (symmetric)3300 - 3400
N-H Bend (scissoring)1590 - 1650
Ester (-COOCH₂CH₃)C=O Stretch1735 - 1750
C-O-C Asymmetric Stretch1150 - 1250
C-O-C Symmetric Stretch1000 - 1100
Alkyl (-CH₂-, -CH₃)C-H Stretch2850 - 3000
C-H Bend1350 - 1480
Benzene Ring (ortho-subst.)Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1450 - 1600
Out-of-plane C-H Bend735 - 770

Note: These are generalized ranges and the exact frequencies for this compound may vary due to intramolecular interactions and the specific chemical environment.

Single-Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous determination of the molecule's conformation and the packing of molecules within the crystal lattice. For chiral molecules, this method can also be used to determine the absolute configuration.

As of this writing, a published single-crystal X-ray structure of this compound has not been identified in publicly accessible databases. However, analysis of crystal structures of closely related molecules can offer insights into the expected molecular geometry. For instance, studies on other ortho-substituted ethyl benzoates reveal how steric hindrance and electronic effects from the substituent influence the orientation of the ester group relative to the benzene ring.

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would yield a wealth of structural information, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles between adjacent bonds.

Torsion Angles: The dihedral angles that define the conformation of the molecule, such as the rotation around the C-C and C-O single bonds.

Intermolecular Interactions: Details of non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₁₀H₁₃NO₂
Formula Weight179.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value to be determined experimentally
b (Å)Value to be determined experimentally
c (Å)Value to be determined experimentally
α (°)90
β (°)Value to be determined experimentally
γ (°)90
Volume (ų)Value to be determined experimentally
Z4
Density (calculated) (g/cm³)Value to be determined experimentally

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment. Actual values can only be determined through experimental analysis.

The determination of the crystal structure of this compound would be a significant contribution to the chemical literature, providing a solid-state benchmark for computational studies and a deeper understanding of its structural properties.

Future Perspectives and Emerging Research Directions for Ethyl 2 Aminomethyl Benzoate

Integration with Flow Chemistry and Microreactor Technologies

The application of continuous flow chemistry and microreactor technologies to the synthesis and elaboration of ethyl 2-(aminomethyl)benzoate represents a significant area for future development. rsc.orgnih.gov Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, increased safety, and the potential for seamless scale-up. rsc.org For reactions involving potentially hazardous intermediates or highly exothermic transformations, flow reactors provide a safer and more efficient environment. amt.uk

While specific studies on the flow synthesis of this compound are not yet prevalent, the successful continuous production of related compounds, such as methyl anthranilate, demonstrates the feasibility of this approach. aidic.itcetjournal.it The synthesis of methyl anthranilate from phthalimide (B116566) has been optimized in a microchannel reactor, leading to higher yields and purity compared to batch processes. aidic.itcetjournal.it This methodology could be adapted for the continuous production of this compound, potentially involving the reduction of a nitro group or the amination of a corresponding precursor in a flow setup.

Furthermore, the functional groups of this compound are amenable to a variety of transformations that have been successfully implemented in flow, such as nucleophilic aromatic substitutions (SNAr). vapourtec.com The primary amine can be utilized in SNAr reactions to introduce the aminomethylbenzoate moiety onto other aromatic rings, a common strategy in the synthesis of pharmaceuticals and agrochemicals. vapourtec.com The ester group can also undergo transformations, such as amidation or transesterification, which can be efficiently conducted in a continuous manner.

Interactive Data Table: Potential Flow Chemistry Applications for this compound

Reaction TypePotential Substrates/ReagentsKey Advantages in Flow
Synthesis of this compoundEthyl 2-nitrobenzoate, Hydrogen gasImproved safety for hydrogenation, enhanced reaction control.
Nucleophilic Aromatic SubstitutionActivated aryl halidesPrecise temperature control, rapid mixing, shorter reaction times.
AmidationAminesEfficient screening of reaction conditions, ease of scale-up.
TransesterificationAlcohols, BiocatalystIntegration with biocatalysis, potential for solvent-free conditions.

Chemoenzymatic Synthesis and Biocatalytic Applications

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for the development of sustainable and highly selective routes to derivatives of this compound. Biocatalysis, the use of enzymes to catalyze chemical reactions, is particularly advantageous for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. semanticscholar.org

The primary amine of this compound makes it a suitable substrate for a variety of enzymes, particularly transaminases and monoamine oxidases. These enzymes could be employed in deracemization processes to produce chiral amines with high enantiomeric excess. rsc.orgresearchgate.net For instance, a racemic mixture of a chiral derivative of this compound could be resolved using an enantioselective enzyme that selectively transforms one enantiomer, allowing for the separation of the desired stereoisomer.

Lipases are another class of enzymes with significant potential for the transformation of this compound. These enzymes are well-known for their ability to catalyze the hydrolysis and synthesis of esters. nih.gov A lipase-catalyzed reaction could be employed for the enantioselective acylation of the amino group or the hydrolysis of the ester, providing access to chiral derivatives. mdpi.com The use of lipases in the synthesis of β-amino acid esters from aromatic amines in a continuous-flow system has been demonstrated, highlighting the potential for integrating biocatalysis with flow chemistry for the transformation of this compound. mdpi.com Moreover, the enzymatic esterification of anthranilic acid and its derivatives has been shown to be a viable "green" alternative to chemical methods. google.com

Interactive Data Table: Potential Chemoenzymatic Strategies for this compound Derivatives

Enzyme ClassReaction TypePotential ProductKey Advantages
TransaminasesAsymmetric amination of a ketone precursorChiral this compound derivativesHigh enantioselectivity, mild reaction conditions.
Monoamine OxidasesDeracemization of a racemic amineEnantiopure this compound derivativesHigh enantiomeric excess, potential for in situ cofactor recycling.
LipasesEnantioselective acylation of the amineChiral N-acylated derivativesBroad substrate scope, high stability in organic solvents.
LipasesEnantioselective hydrolysis of the esterChiral 2-(aminomethyl)benzoic acidMild reaction conditions, high enantioselectivity.

Development of Novel Cascade Reactions and Multicomponent Processes

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, and multicomponent reactions (MCRs), which involve the simultaneous reaction of three or more starting materials, represent highly efficient strategies for the rapid construction of complex molecular architectures. arkat-usa.orgfrontiersin.org The bifunctional nature of this compound makes it an ideal candidate for the development of novel cascade and multicomponent reactions for the synthesis of heterocyclic compounds.

A particularly promising area of research is the use of this compound in the synthesis of quinazolinones and related fused heterocycles. nih.govnih.gov Quinazolinones are a class of compounds with a broad spectrum of biological activities. nih.gov The reaction of anthranilic acid derivatives with various reagents is a common method for the synthesis of quinazolinones. researchgate.net By analogy, this compound could react with aldehydes, ketones, or other electrophiles in multicomponent reactions to generate diverse libraries of quinazolinone-based compounds. d-nb.info

For example, a one-pot, three-component reaction involving an anthranilic acid, an amine, and an orthoester can efficiently produce 3-substituted quinazolinone derivatives. researchgate.net A similar strategy could be envisioned for this compound, where the primary amine acts as one of the reactive components. Furthermore, cascade reactions involving intramolecular cyclizations can be designed to construct polycyclic systems. For instance, an initial reaction at the amino group could be followed by a subsequent cyclization involving the ester functionality to form fused heterocyclic ring systems. wm.edu The development of such cascade and multicomponent reactions would provide rapid access to novel chemical matter for drug discovery and materials science.

Interactive Data Table: Potential Cascade and Multicomponent Reactions of this compound

Reaction TypePotential ReactantsResulting Heterocycle
Multicomponent ReactionAldehyde, IsocyanideSubstituted Quinazolinone
Cascade Reactionα,β-Unsaturated ketoneFused Tetracyclic Heterocycle
Multicomponent ReactionDicarbonyl compound, AmineBenzodiazepine derivative
Cascade ReactionAlkyne, AldehydeFused Piperidine derivative

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.